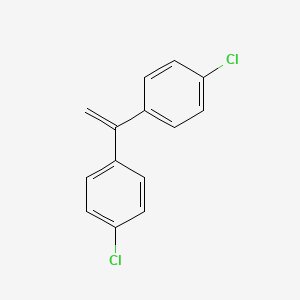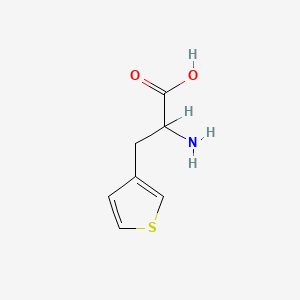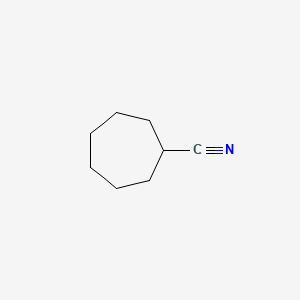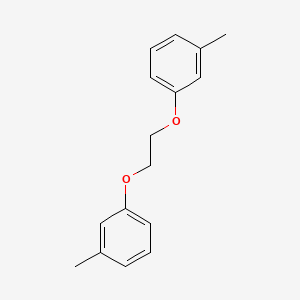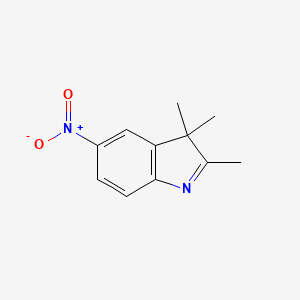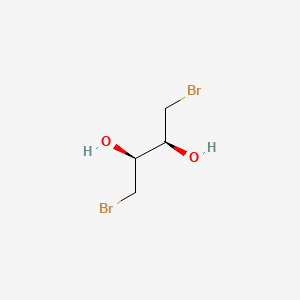
cis-5-Octen-1-ol
Übersicht
Beschreibung
cis-5-Octen-1-ol is a colorless to pale yellow liquid with a distinctive watermelon and citrus-like odor. It is commonly used as a fragrance and flavoring agent, providing melon, orange, mushroom, watermelon, and banana flavors . This compound is also known for its presence as a volatile aroma component in apples .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: cis-5-Octen-1-ol can be synthesized through various methods. One common synthetic route involves the hydroboration-oxidation of 1-octyne. The reaction typically proceeds as follows:
- Hydroboration: 1-octyne reacts with diborane (B2H6) in tetrahydrofuran (THF) to form an organoborane intermediate.
- Oxidation: The organoborane intermediate is then oxidized with hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods: In industrial settings, this compound is produced through similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is often stabilized with α-tocopherol to prevent oxidation during storage .
Analyse Chemischer Reaktionen
Types of Reactions: cis-5-Octen-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cis-5-Octenal or further to cis-5-Octenoic acid.
Reduction: Reduction of this compound can yield octanol.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or acids (e.g., hydrochloric acid) are employed.
Major Products:
Oxidation: cis-5-Octenal, cis-5-Octenoic acid.
Reduction: Octanol.
Substitution: Various halogenated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
cis-5-Octen-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and antioxidant activities.
Wirkmechanismus
The mechanism of action of cis-5-Octen-1-ol involves its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of its characteristic odor. Additionally, its potential antimicrobial activity may involve disruption of microbial cell membranes .
Vergleich Mit ähnlichen Verbindungen
cis-3-Hexen-1-ol: Known for its grassy odor, used in fragrances and flavors.
1-Octen-3-ol: Has a mushroom-like odor, used in flavoring and as an attractant for insects.
cis-6-Nonen-1-ol: Similar structure with a longer carbon chain, used in fragrances.
Uniqueness: cis-5-Octen-1-ol is unique due to its specific odor profile, which combines watermelon and citrus notes. This makes it particularly valuable in the fragrance and flavor industry for creating unique scent and flavor combinations .
Eigenschaften
CAS-Nummer |
64275-73-6 |
|---|---|
Molekularformel |
C8H16O |
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
oct-5-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h3-4,9H,2,5-8H2,1H3 |
InChI-Schlüssel |
VDHRTASWKDTLER-UHFFFAOYSA-N |
SMILES |
CCC=CCCCCO |
Isomerische SMILES |
CC/C=C/CCCCO |
Kanonische SMILES |
CCC=CCCCCO |
Dichte |
0.840-0.860 (20°) |
Key on ui other cas no. |
90200-83-2 64275-73-6 |
Physikalische Beschreibung |
colourless liquid |
Piktogramme |
Corrosive; Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the infrared absorption at 6110 cm-1 observed for cis-5-Octen-1-ol?
A1: The research by Mori et al. utilized Fourier transform near-infrared spectroscopy (FT-NIR) to study the crosslinking reaction of liquid carboxylated poly(acrylonitrile-co-butadiene) with dicumyl peroxide. During their investigation, they examined various compounds containing different butadiene units. They found that only the pendant vinyl group of the 1,2-butadiene unit exhibited an absorption at 6110 cm-1. This specific absorption was observed for this compound, confirming the presence of a pendant vinyl group in its structure. This finding highlights the utility of FT-NIR in identifying and monitoring specific functional groups, such as the pendant vinyl group in complex reaction mixtures.
Q2: Is there any information available regarding the safety of this compound?
A2: While the provided research articles primarily focus on the chemical characterization and reaction mechanisms involving this compound, one of the articles mentions a safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) . This suggests that further information regarding the safety profile, potential hazards, and recommended handling procedures for this compound might be available through the RIFM or other relevant safety databases.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


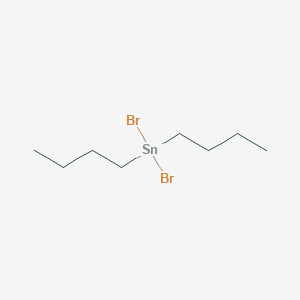
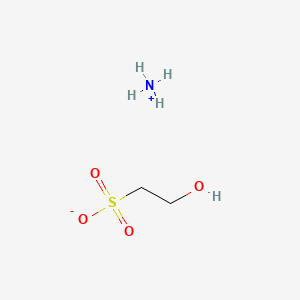
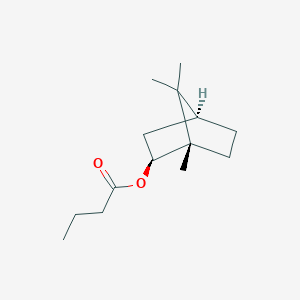
![Benzyldimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B1583657.png)
